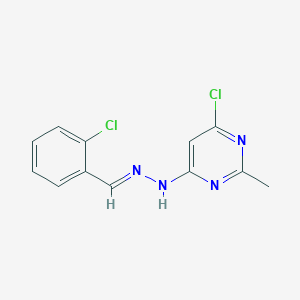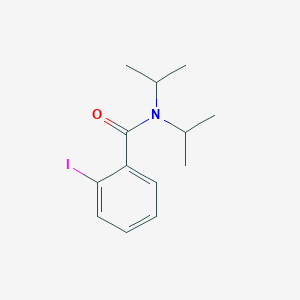
N-1-naphthyl-1-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-1-indolinecarboxamide, also known as NIcarbazin, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-1-naphthyl-1-indolinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects
N-1-naphthyl-1-indolinecarboxamide has been found to have several biochemical and physiological effects, including:
1. Inhibition of cell proliferation: N-1-naphthyl-1-indolinecarboxamide has been found to inhibit the proliferation of various cancer cells.
2. Modulation of gene expression: N-1-naphthyl-1-indolinecarboxamide has been found to modulate the expression of various genes involved in cancer progression.
3. Induction of apoptosis: N-1-naphthyl-1-indolinecarboxamide has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-1-indolinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-1-naphthyl-1-indolinecarboxamide has high potency, making it an effective tool for studying various biological processes.
2. Broad range of activity: N-1-naphthyl-1-indolinecarboxamide has been found to have activity against various types of cancer cells.
3. Low toxicity: N-1-naphthyl-1-indolinecarboxamide has low toxicity, making it a safe tool for studying various biological processes.
Some of the limitations of N-1-naphthyl-1-indolinecarboxamide include:
1. Limited solubility: N-1-naphthyl-1-indolinecarboxamide has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of specificity: N-1-naphthyl-1-indolinecarboxamide may lack specificity, making it difficult to determine its exact mechanism of action.
3. Limited availability: N-1-naphthyl-1-indolinecarboxamide may be difficult to obtain in large quantities, making it expensive to use in certain experiments.
Future Directions
There are several future directions for the study of N-1-naphthyl-1-indolinecarboxamide. Some of these directions include:
1. Development of new derivatives: The development of new derivatives of N-1-naphthyl-1-indolinecarboxamide may lead to compounds with improved activity and specificity.
2. Mechanistic studies: Further mechanistic studies are needed to fully understand the mechanism of action of N-1-naphthyl-1-indolinecarboxamide.
3. In vivo studies: In vivo studies are needed to determine the efficacy of N-1-naphthyl-1-indolinecarboxamide in animal models of cancer.
4. Combination therapy: The use of N-1-naphthyl-1-indolinecarboxamide in combination with other anti-cancer drugs may lead to improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-1-naphthyl-1-indolinecarboxamide is a valuable tool for studying various biological processes. It has been found to have several biochemical and physiological effects, making it a potential candidate for the development of new anti-cancer drugs. While there are some limitations to the use of N-1-naphthyl-1-indolinecarboxamide in lab experiments, its high potency and low toxicity make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of N-1-naphthyl-1-indolinecarboxamide and to explore its potential applications in the treatment of cancer.
Synthesis Methods
N-1-naphthyl-1-indolinecarboxamide can be synthesized through a multistep process starting with the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. This intermediate is then reacted with indoline-2-carboxylic acid to form N-1-naphthyl-1-indolinecarboxamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-1-naphthyl-1-indolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the research applications of N-1-naphthyl-1-indolinecarboxamide include:
1. Anti-cancer activity: Several studies have shown that N-1-naphthyl-1-indolinecarboxamide has anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: N-1-naphthyl-1-indolinecarboxamide has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: N-1-naphthyl-1-indolinecarboxamide has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
properties
IUPAC Name |
N-naphthalen-1-yl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-13-12-15-7-2-4-11-18(15)21)20-17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVLZCIJHMWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354977 |
Source


|
| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61589-29-5 |
Source


|
| Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)


![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)